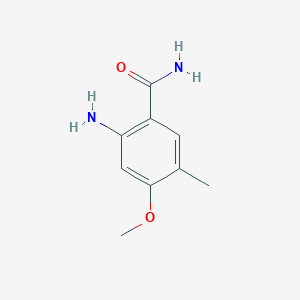

4-Methoxy-5-methyl-2-amino-benzamide

Description

4-Methoxy-5-methyl-2-amino-benzamide is a benzamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 5, and an amino group (-NH₂) at position 2. The benzamide core (a benzene ring linked to a carboxamide group) is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-amino-4-methoxy-5-methylbenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,10H2,1-2H3,(H2,11,12) |

InChI Key |

RURNIKQBKQSAQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Methoxy-5-methyl-2-amino-benzamide with structurally related benzamides, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Benzamides

Key Comparative Analysis

Substituent Effects on Bioactivity Chloro vs. Methyl at C5: The substitution of chlorine (electron-withdrawing) at position 5 in 4-Amino-5-chloro-2-methoxybenzamide enhances gastrokinetic activity in preclinical models, likely due to increased electrophilicity and receptor binding . In contrast, the methyl group (electron-donating) in 4-Methoxy-5-methyl-2-amino-benzamide may reduce such activity but improve metabolic stability or lipophilicity. Methoxy vs.

Role of Heterocycles Thiazole-containing benzamides (e.g., ) introduce rigidity and π-stacking capabilities, which may enhance binding to hydrophobic enzyme pockets . The absence of heterocycles in 4-Methoxy-5-methyl-2-amino-benzamide simplifies synthesis but may limit target specificity.

This group is critical in drugs like sulfonamides for antimicrobial activity . Morpholine derivatives (e.g., AS-4370) exhibit reduced dopamine D2 receptor antagonism, minimizing side effects like extrapyramidal symptoms .

Synthetic Routes Synthesis of 4-Methoxy-5-methyl-2-amino-benzamide likely parallels methods for chloro analogs, involving amide coupling (e.g., acetic acid-mediated reactions in ) or nucleophilic substitutions. However, methyl groups may require milder conditions compared to chlorination .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Methyl groups are less prone to oxidative metabolism than chlorine, suggesting a longer half-life for 4-Methoxy-5-methyl-2-amino-benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.